molecular formula C22H20N2O3 B14252897 5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one CAS No. 392240-50-5

5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one

Cat. No.: B14252897
CAS No.: 392240-50-5
M. Wt: 360.4 g/mol
InChI Key: CEZTYCUDEAKOKG-UHFFFAOYSA-N
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Description

5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one is a complex organic compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes a benzyloxy group, a pyridinyl group, and a phenyl group attached to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.

    Substitution: The pyridinyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amino alcohol derivatives.

    Substitution: Various substituted pyridinyl and phenyl derivatives.

Scientific Research Applications

5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-4-yl)phenyl derivatives: Compounds with similar pyridinyl and phenyl groups.

    Oxazolidinone derivatives: Compounds with variations in the substituents on the oxazolidinone ring.

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial fields .

Properties

CAS No.

392240-50-5

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

5-(phenylmethoxymethyl)-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C22H20N2O3/c25-22-24(14-21(27-22)16-26-15-17-4-2-1-3-5-17)20-8-6-18(7-9-20)19-10-12-23-13-11-19/h1-13,21H,14-16H2

InChI Key

CEZTYCUDEAKOKG-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)C3=CC=NC=C3)COCC4=CC=CC=C4

Origin of Product

United States

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